molecular formula C17H18ClNO3 B5775245 N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B5775245
M. Wt: 319.8 g/mol
InChI Key: WMSFFDJMUYKTTG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as PD 0332991, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first discovered in 2002 and has since been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 selectively inhibits CDK4/6 by binding to the ATP-binding pocket of the enzymes. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is a key regulator of the G1-S transition of the cell cycle. By inhibiting CDK4/6 and preventing Rb phosphorylation, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 induces cell cycle arrest and prevents cancer cells from proliferating.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has been shown to have significant effects on tumor growth and progression in preclinical studies. It has been shown to induce cell cycle arrest in cancer cells and prevent tumor growth in animal models. N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has several advantages for lab experiments. It is a highly selective inhibitor of CDK4/6 and has minimal off-target effects. It is also water-soluble and can be easily administered to cells or animals. However, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has some limitations for lab experiments. It has a short half-life in vivo and requires frequent dosing to maintain therapeutic levels. It is also relatively expensive compared to other CDK4/6 inhibitors.

Future Directions

For N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 include optimizing dosing regimens, identifying biomarkers for patient selection, and exploring combination therapies with other anti-cancer agents.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 can be synthesized using a multi-step process starting from 5-chloro-2-methoxyaniline and 3,4-dimethylphenol. The final step involves acetylation of the amine group with acetic anhydride and subsequent reaction with 2-chloroacetyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and yield of N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991, making it suitable for large-scale production.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 can prevent cancer cells from proliferating and induce cell cycle arrest. N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer, including breast cancer, lung cancer, and melanoma.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-4-6-14(8-12(11)2)22-10-17(20)19-15-9-13(18)5-7-16(15)21-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSFFDJMUYKTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide

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